molecular formula C17H16N4OS B2995479 N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1788830-38-5

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2995479
CAS RN: 1788830-38-5
M. Wt: 324.4
InChI Key: YIQOOUFZSLFXJA-UHFFFAOYSA-N
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Description

“N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It appears to contain a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a carboxamide group, a phenyl group, and a methylthio group attached to a benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and carboxamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the carboxamide group, and the methylthio group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Drug Discovery

1,2,3-Triazole derivatives are widely utilized in drug discovery due to their ability to establish hydrogen bonds, which enhances solubility and promotes binding towards biomolecular targets. This makes them suitable candidates for developing new medications .

Organic Synthesis

These compounds play a significant role in organic synthesis. Their unique chemical properties allow them to act as versatile intermediates in the creation of complex organic molecules .

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles contribute to the design of polymers with specific mechanical and chemical properties due to their robustness and ability to participate in various chemical reactions .

Supramolecular Chemistry

The triazole ring is often used in supramolecular chemistry for constructing large, complex structures through non-covalent interactions like hydrogen bonding .

Bioconjugation

Triazole derivatives are employed in bioconjugation techniques to attach various biomolecules together, which is essential in the field of chemical biology .

Chemical Biology

They are instrumental in chemical biology for probing biological systems and understanding molecular functions within cells .

Fluorescent Imaging

Due to their fluorescent properties, triazole derivatives are used in imaging techniques to visualize biological processes in real-time .

Materials Science

In materials science, these compounds contribute to the development of new materials with desired properties for various applications .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-(methylthio)benzyl azide with phenylacetylene followed by the addition of N-(tert-butoxycarbonyl)glycine to form the desired product.", "Starting Materials": [ "4-(methylthio)benzyl azide", "phenylacetylene", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 4-(methylthio)benzyl azide is reacted with phenylacetylene in the presence of copper(I) iodide and triphenylphosphine to form 4-(methylthio)benzyl-1-phenyl-1H-1,2,3-triazole.", "Step 2: N-(tert-butoxycarbonyl)glycine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to remove the tert-butoxycarbonyl protecting group and the desired product, N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, is obtained." ] }

CAS RN

1788830-38-5

Product Name

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Molecular Formula

C17H16N4OS

Molecular Weight

324.4

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16N4OS/c1-23-14-9-7-12(8-10-14)11-18-17(22)16-15(19-21-20-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21)

InChI Key

YIQOOUFZSLFXJA-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2C3=CC=CC=C3

solubility

not available

Origin of Product

United States

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